molecular formula C9H8ClN3 B11905662 8-Chloro-2-cyclopropylimidazo[1,2-a]pyrazine

8-Chloro-2-cyclopropylimidazo[1,2-a]pyrazine

Cat. No.: B11905662
M. Wt: 193.63 g/mol
InChI Key: WCGOEMXKEPQDBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Chloro-2-cyclopropylimidazo[1,2-a]pyrazine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrazine family. This compound is characterized by its fused bicyclic structure, which includes a chloro substituent at the 8th position and a cyclopropyl group at the 2nd position. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

The synthesis of 8-Chloro-2-cyclopropylimidazo[1,2-a]pyrazine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the use of cyclopropylamine and 2-chloro-3-nitropyrazine as starting materials. The reaction proceeds through a nucleophilic substitution followed by cyclization to form the desired imidazo[1,2-a]pyrazine ring system. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to achieve higher yields and purity .

Chemical Reactions Analysis

8-Chloro-2-cyclopropylimidazo[1,2-a]pyrazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.

    Substitution: Nucleophilic substitution reactions can occur at the chloro substituent, where nucleophiles like amines or thiols replace the chlorine atom, forming new derivatives.

    Photocatalysis: Radical reactions facilitated by photocatalysts can lead to the functionalization of the imidazo[1,2-a]pyrazine scaffold.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 8-Chloro-2-cyclopropylimidazo[1,2-a]pyrazine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, thereby enhancing cholinergic transmission. This mechanism is particularly relevant in the context of Alzheimer’s disease, where acetylcholinesterase inhibitors are used to improve cognitive function . Additionally, the compound may interact with other molecular pathways, contributing to its diverse biological activities.

Properties

Molecular Formula

C9H8ClN3

Molecular Weight

193.63 g/mol

IUPAC Name

8-chloro-2-cyclopropylimidazo[1,2-a]pyrazine

InChI

InChI=1S/C9H8ClN3/c10-8-9-12-7(6-1-2-6)5-13(9)4-3-11-8/h3-6H,1-2H2

InChI Key

WCGOEMXKEPQDBS-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CN3C=CN=C(C3=N2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.